Cas no 157307-36-3 (Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate)

Ethyl 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylate is a steroidal compound featuring a 4-aza modification and a carboxylate ester group at the C17 position. Its structure incorporates a conjugated enone system (1-ene-3-one) within the A-ring, which may enhance reactivity and binding affinity in biochemical contexts. The 4-aza substitution imparts potential selectivity in enzymatic interactions, while the 17β-carboxylate ethyl ester improves solubility and bioavailability. This compound is of interest in medicinal chemistry research, particularly for studying steroid hormone analogs and enzyme inhibition. Its well-defined steroidal backbone and functional group modifications make it a valuable intermediate for further derivatization or pharmacological evaluation.
Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate structure
157307-36-3 structure
Product Name:Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate
CAS No:157307-36-3
MF:C21H31NO3
MW:345.475746393204
CID:1059682
Update Time:2025-06-26

Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylate
    • Dutasteride EP Impurity C
    • AHSRUURQZYMTKR-FKLRSJPUSA-N
    • (4aR,4bS,6aS,7S,9aS,9bS,11aR)-ethyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
    • CID 131699180
    • Dutasteride Impurity 6(Dutasteride EP Impurity C)
    • Dutasteride EP Imp C
    • (4aR,4bS,6aS,7R,9aS,9bS,11aR)-ethyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
    • 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, 2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, ethyl ester, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-
    • Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate
    • Inchi: 1S/C21H31NO3/c1-4-25-19(24)16-7-6-14-13-5-8-17-21(3,12-10-18(23)22-17)15(13)9-11-20(14,16)2/h10,12-17H,4-9,11H2,1-3H3,(H,22,23)/t13-,14-,15-,16+,17+,20-,21+/m0/s1
    • InChI Key: AHSRUURQZYMTKR-ICVGDBTHSA-N
    • SMILES: O(CC)C([C@H]1CC[C@H]2[C@@H]3CC[C@@H]4[C@@](C=CC(N4)=O)(C)[C@H]3CC[C@@]21C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 614
  • XLogP3: 3
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 489.9±45.0 °C at 760 mmHg
  • Solubility: Chloroform (Slightly), DMSO (Slightly, Heated), Methanol (Slightly, Sonicated)
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C
  • pka: 14.16±0.70(Predicted)

Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate Security Information

Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate
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Additional information on Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate

Professional Introduction to Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate (CAS No. 157307-36-3)

Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate (CAS No. 157307-36-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique steroid-like structure and functional groups, serves as a crucial intermediate in the development of novel therapeutic agents. Its molecular framework, incorporating both oxygen and nitrogen heterocycles, makes it particularly interesting for researchers exploring innovative drug design strategies.

The significance of this compound lies in its potential applications across multiple domains of medicinal chemistry. Specifically, the presence of a carbonyl group at the 3-position and an ester functionality at the 17b-position provides a versatile scaffold for further chemical modifications. These modifications are essential for tailoring the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making them more suitable for clinical use.

In recent years, there has been a surge in research focused on developing selective modulators of steroid receptors, particularly those targeting androgen receptors. Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate has emerged as a key precursor in this endeavor. Its structural motif closely resembles natural steroids, allowing it to interact with biological targets with high affinity. This characteristic is particularly valuable in the design of selective androgen receptor modulators (SARMs), which are sought after for their potential to treat conditions such as muscle wasting, osteoporosis, and certain types of cancer without the unwanted side effects associated with traditional androgenic therapies.

The compound's utility extends beyond SARMs to other therapeutic areas as well. For instance, researchers have explored its role in developing antifungal agents. The nitrogen-containing heterocycle in its structure can be leveraged to create compounds that disrupt fungal cell wall synthesis or inhibit essential enzymatic pathways. Preliminary studies have shown promising results in vitro, suggesting that derivatives of Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate could serve as lead compounds for novel antifungal therapies.

Advances in synthetic methodologies have further enhanced the accessibility and applicability of Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate. Modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have enabled chemists to construct complex derivatives with greater precision and efficiency. These advancements not only facilitate the synthesis of potential drug candidates but also allow for rapid screening of their biological activity.

The integration of computational chemistry into drug discovery has also played a pivotal role in understanding the behavior of Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate and its derivatives. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for guiding medicinal chemists in optimizing lead structures, improving binding affinity, and reducing off-target effects.

In conclusion, Ethyl 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylate (CAS No. 157307-36) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for developing novel therapeutic agents across various medical disciplines. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.

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